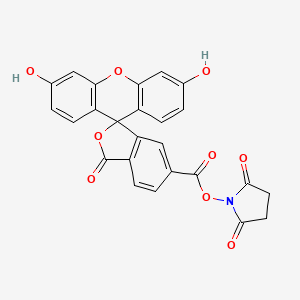

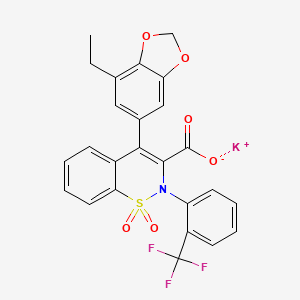

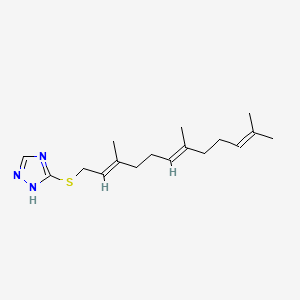

![molecular formula C17H14O5 B1672124 (3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One CAS No. 76974-79-3](/img/structure/B1672124.png)

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One

Overview

Description

GR24 is a synthetic strigalactone and plant growth regulator. It stimulates the germination of Striga and Orobanche parasitic weed seeds (EC50s = 5-50 nM). GR24 increases root-hair length and decreases the number of lateral roots in Arabidopsis.

rac-GR24, or GR24, is a strigolactone analog, stimulating the mitosis and growth of the arbuscular mycorrhizal fungus gigaspora rosea by boosting Its energy metabolism. It also stimulates communication with arbuscular mycorrhizal fungi. GR24 stimulates the expression of DRM splicing variants and inhibits root branching in 5-day-old Arabidopsis thaliana (L.) Heynh. seedlings. GR24 has anti-inflammatory activity, inhibiting the release of cytokines by blocking NF-kB and MPAK signalling pathways.

Scientific Research Applications

Strigolactone GR24: A Comprehensive Analysis of Scientific Research Applications

Human Health Impact: Strigolactone GR24 has been studied for its effects on human health, particularly in understanding its role in various physiological processes within the human body. Research work has reviewed the impact of GR24 strigolactone on human health and its universality as a model compound for such studies .

Agriculture Enhancing Plant Growth and Stress Tolerance: GR24 has shown potential in improving plant growth parameters such as chlorophyll content, photosynthesis indices, and osmotic regulation substances. Its application can increase plant resilience to low-nitrogen conditions and enhance overall plant performance .

Horticulture Improving Fruit Ripening and Quality: In horticultural crop production, pre-harvest application of GR24 can accelerate strawberry ripening and improve fruit quality. This provides a scientific basis for using GR24 to enhance the ripening process and fruit quality in various crops .

Plant Development Modulating Growth Under Light Conditions: GR24 affects plant development by altering hypocotyl growth when applied exogenously. It interacts with light to influence plant growth patterns, which is significant for understanding plant development under varying light conditions .

Crop Yield Optimization: Different methods of applying GR24 have been linked to increased photosynthesis and yield, particularly under stress conditions. This suggests that GR24 can be used to develop drought tolerance and escape factors, which are crucial for improving crop yield under challenging environmental conditions .

Mechanism of Action

Target of Action

Strigolactones, including GR24, are signaling molecules produced by plants . They play a crucial role in the intracorporeal control of plant development and growth . GR24 has been shown to have promising properties in anti-cancer therapy, inhibiting angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties .

Mode of Action

GR24 interacts with its targets to bring about significant changes. It has been shown that strigolactone analogs, like GR24, affect the arrest of the cell cycle in the G2/M phase by repressing cyclin B expression . Furthermore, treatment of cells with GR24 significantly reduced the accumulation of the RelA unit (p65) in the cell nucleus, confirming the anti-inflammatory properties of this strigolactone analog .

Biochemical Pathways

Strigolactones, including GR24, are involved in multiple developmental processes and respond to diverse environmental signals . They coordinate adjustments in the balance of resource distribution by strategic modification of plant development, allowing plants to adapt to nutrient deficiency . Strigolactones interplay with other plant phytohormones, forming elaborate signaling networks .

Pharmacokinetics

It has been observed that after gr24 addition, a significant nadph increase was observed within 5 minutes, reaching maximum intensities after 10 to 15 minutes .

Result of Action

The application of GR24 has been shown to result in a variety of effects. For instance, it has been shown to inhibit angiogenesis, which may enhance the anticancer effect of these γ-lactones . Furthermore, it has been shown that strigolactones have anti-inflammatory and antioxidant properties . In plants, GR24 has been shown to inhibit the elongation of axillary buds .

Action Environment

The action of GR24 can be influenced by environmental factors. For instance, the interdependence between light and strigolactone signaling has been observed . The application of GR24 in dark conditions partially alleviated cytoskeletal rearrangement, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling . Furthermore, GR24 has been shown to be effective in alleviating low nitrogen stress in plants, suggesting its potential for application in environments with low nitrogen soil .

properties

IUPAC Name |

(3E,3aR,8bS)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-WJQMYRPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

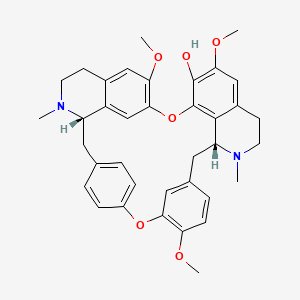

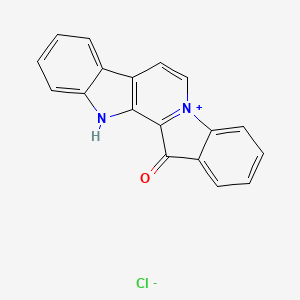

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)

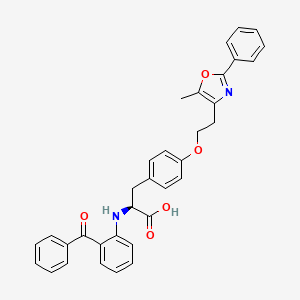

![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)